molecular formula C11H18N4O B3027727 1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one CAS No. 1365988-13-1

1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one

Katalognummer: B3027727
CAS-Nummer: 1365988-13-1
Molekulargewicht: 222.29
InChI-Schlüssel: SXFKHNDWLXLUFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one (CAS: 1365988-13-1) is a piperidine-pyrazole hybrid compound with a molecular formula of C₁₁H₁₈N₄O and a molecular weight of 222.29 g/mol . Structurally, it consists of a piperidine ring substituted at the 4-position with a 5-amino-3-methylpyrazole moiety and an acetyl group at the 1-position of the piperidine.

Eigenschaften

IUPAC Name

1-[4-(5-amino-3-methylpyrazol-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8-7-11(12)15(13-8)10-3-5-14(6-4-10)9(2)16/h7,10H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFKHNDWLXLUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701169412
Record name Ethanone, 1-[4-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365988-13-1
Record name Ethanone, 1-[4-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365988-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

The synthesis of 1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with piperidin-1-yl ethanone under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the mixture is refluxed to facilitate the reaction . Industrial production methods may involve the use of advanced catalysts and eco-friendly procedures to optimize yield and reduce environmental impact .

Analyse Chemischer Reaktionen

1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related piperidine derivatives, focusing on structural features , synthesis , physicochemical properties , and pharmacological activities .

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) CAS Number Reference
1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one (Target) Piperidine + 5-amino-3-methylpyrazole + acetyl group C₁₁H₁₈N₄O 222.29 1365988-13-1
1-[4-(1H-Indol-3-yl)piperidin-1-yl]ethan-1-one Piperidine + indole + acetyl group C₁₅H₁₈N₂O 242.32 30030-83-2
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one Piperidine + 4-chlorophenylpyrazole + nitrobenzene + acetyl group C₂₂H₂₁ClN₄O₃ 424.88 1030856-24-6
(R)-2-((4-Benzoic acid)phenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one Piperidine + thiazole-pyridine + phenoxy-benzoic acid + acetyl group C₂₃H₂₀N₄O₃S 424.50 Not provided
1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethan-1-one Dihydropyrazole + thienyl + hydroxyphenyl + piperidine-acetyl C₁₉H₂₂N₄O₂S 370.47 900013-16-3

Structural and Functional Differences

  • Target vs. This difference could influence receptor binding profiles .
  • Target vs.
  • Target vs. Thiazole-Pyridine Hybrid (Compound 6n) : The thiazole-pyridine core in 6n introduces a larger heteroaromatic system, likely affecting solubility and bioavailability relative to the target’s smaller pyrazole .

Physicochemical Properties

  • Solubility: The target’s amino group may improve aqueous solubility compared to the chlorophenyl derivative, which is more lipophilic .
  • Molecular Weight : The target (222.29 g/mol) is significantly smaller than the thiazole-pyridine hybrid (424.50 g/mol), suggesting better membrane permeability .

Pharmacological Activities

  • Anti-Ulcer Activity: Piperidine-linked dihydropyrimidinones (e.g., compound III in ) showed anti-ulcer effects in vivo, but the target’s activity remains unstudied .
  • Anthelmintic Potential: Thiazole-piperidine hybrids (e.g., 6n) demonstrated efficacy against parasitic worms, highlighting the therapeutic relevance of piperidine scaffolds .
  • Enzyme Inhibition : Analogous compounds (e.g., 11β-HSD1 inhibitors) suggest piperidine-acetyl derivatives may target metabolic enzymes .

Biologische Aktivität

1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one is a compound that combines a pyrazole ring, a piperidine ring, and an ethanone group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which is characterized by the presence of both a pyrazole and a piperidine moiety. The molecular formula is C14H24N4OC_{14}H_{24}N_4O, with a molecular weight of approximately 280.37 g/mol. The compound has been identified as having potential applications in various fields, including medicinal chemistry and agrochemicals.

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain synthesized pyrazole carboxamides displayed notable antifungal activity against various strains, suggesting the potential for this compound to act against microbial pathogens .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. In particular, compounds similar to this compound have shown efficacy against tumor cell lines. Research has indicated that these compounds can inhibit key oncogenic pathways, such as those involving BRAF(V600E) and EGFR . For instance, studies involving breast cancer cell lines demonstrated that certain pyrazole derivatives could enhance the efficacy of conventional chemotherapy agents like doxorubicin .

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory effects. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammation . This property makes them candidates for developing treatments for inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a recent study, a series of pyrazole derivatives were tested on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity, with the potential for synergistic effects when combined with doxorubicin. This suggests that this compound could be explored further for its anticancer applications .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial activity of various pyrazole derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that several compounds demonstrated strong inhibitory effects, indicating the potential utility of this compound in treating infections caused by resistant bacterial strains .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-Amino-3-methylpyrazoleStructureAntimicrobial, anticancer
1-(4-{[3-(5-methylpyrazol)]propyl}amino)piperidinStructureAnticancer
4-(5-amino-pyrazol)carboxamideStructureAntifungal

This table illustrates how similar compounds share biological activities but may differ in potency and mechanisms.

Q & A

Q. What are the established synthetic routes for 1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole ring. For example, nitro-group reduction (e.g., using H₂/Pd-C or NaBH₄) to generate the 5-amino substituent is critical . Piperidine coupling via nucleophilic substitution or amidation under anhydrous conditions (e.g., DMF, 60–80°C) is common . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for pyrazole:piperidine derivatives) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound . Impurities often arise from incomplete nitro reduction or side reactions at the piperidine nitrogen, necessitating LC-MS or TLC monitoring .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (500 MHz, CDCl₃ or DMSO-d₆) resolve piperidine/pyrazole protons (e.g., δ 2.47 ppm for methyl groups, δ 4.95–5.08 ppm for piperidine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) determines bond lengths/angles (e.g., C–C = 1.52 Å, R-factor <0.05) . Preferential crystallization in chloroform/ethanol mixtures (1:2) yields diffraction-quality crystals .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets, and what validation methods are recommended?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to σ₁ receptors or COX-2, leveraging crystal structures (PDB IDs) of homologous proteins . Focus on hydrogen bonding (e.g., pyrazole NH to Asp126 in COX-2) and hydrophobic interactions (piperidine with Leu384) .
  • Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values from radioligand assays . Molecular dynamics (MD) simulations (GROMACS, 100 ns) assess binding stability (RMSD <2 Å) .

Q. What are the common contradictions in biological activity data for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., σ₁ vs. σ₂ receptor selectivity) often stem from assay conditions (e.g., buffer pH, cell lines). For example, σ₁ affinity decreases in low-pH buffers due to protonation of the piperidine nitrogen . Standardize assays using:
  • Isogenic Cell Lines : HEK293 cells transfected with human σ₁ receptors .
  • Control Compounds : Celecoxib (COX-2 inhibitor) or S1RA (σ₁ antagonist) as benchmarks .
  • Data Normalization : Express activity as % inhibition relative to vehicle controls (n ≥ 3 replicates) .

Q. How can regioselectivity in pyrazole ring substitution be controlled during synthesis?

  • Methodological Answer : Regioselectivity depends on directing groups and reaction kinetics:
  • Electrophilic Substitution : Nitration at the 4-position of 3-methylpyrazole occurs via HNO₃/H₂SO₄ at 0°C, driven by steric and electronic effects .
  • Protection/Deprotection : Use Boc groups on the amino moiety to prevent unwanted side reactions during piperidine coupling .
  • Kinetic Monitoring : In situ FTIR tracks intermediate formation (e.g., nitro to amino conversion at 1520 cm⁻¹) .

Q. What strategies optimize synthetic yields while minimizing byproducts in large-scale preparations?

  • Methodological Answer :
  • Catalyst Screening : Pd/C (5% w/w) vs. Raney Ni for nitro reduction; the latter reduces reaction time by 30% but requires strict moisture control .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce carbamate byproducts .
  • Flow Chemistry : Continuous-flow reactors (residence time: 20 min, 80°C) improve reproducibility and scale-up efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.